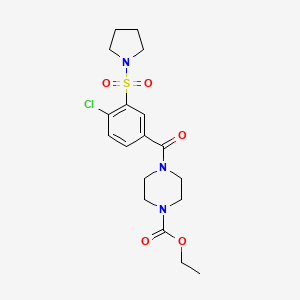

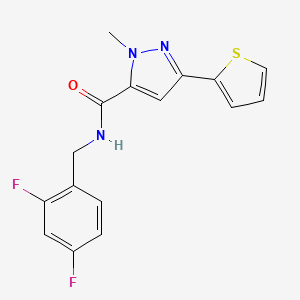

![molecular formula C14H23NO4 B2800728 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid CAS No. 247089-12-9](/img/structure/B2800728.png)

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid” is a chemical compound with the molecular formula C14H23NO4 . It is also known by other names such as 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonane-7-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Bifunctional Compounds

A study describes the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid. This compound is useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Method for Synthesis

Another research developed a four-step method for the synthesis of a similar compound, N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester (Slavinskaya et al., 1996).

Enantioselective Synthesis

Research on enantioselective synthesis of proline scaffolds, including the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, highlights its significance in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

Chemical Reaction and Molecular Structure Studies

Study of Chemical Reactions

A study explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, contributing to the understanding of reactions involving compounds with an active methylene group (Moskalenko & Boev, 2012).

Synthesis of Spirocyclic Compounds

Research on the synthesis of a spirocyclic oxetane-fused benzimidazole described new methods involving 2-oxa-7-azaspiro[3.5]nonane, demonstrating the versatility of these compounds in chemical synthesis (Gurry, McArdle & Aldabbagh, 2015).

Supramolecular Arrangements

A study focused on the preparation of cyclohexane-5-spirohydantoin derivatives, including compounds related to 2-azaspiro[3.5]nonane, providing insights into the relationship between molecular and crystal structure (Graus et al., 2010).

Synthesis of Amino Acids

Research on the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including ornitine and GABA analogues, expanded the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko & Komarov, 2010).

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(10(15)11(16)17)7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJIGVFPIGCIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

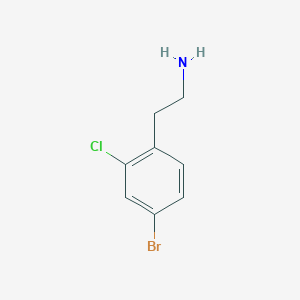

![(2-Chlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2800647.png)

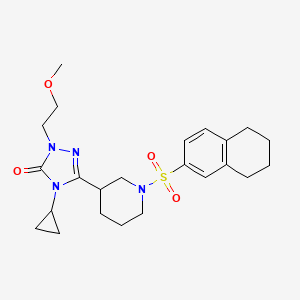

![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2800648.png)

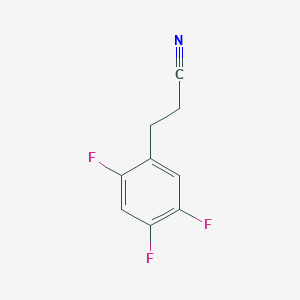

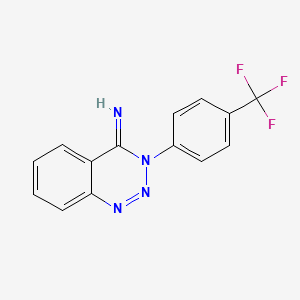

![N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2800650.png)

![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)

![1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2800653.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)

![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)

![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2800662.png)